molecular formula C8H7FN2 B11761815 5-fluoro-1H-indole-3-amine

5-fluoro-1H-indole-3-amine

Cat. No.: B11761815
M. Wt: 150.15 g/mol
InChI Key: TXHDRDQSBYQOEX-UHFFFAOYSA-N
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Description

The Indole (B1671886) Scaffold: A Cornerstone in Drug Discovery

The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a ubiquitous and versatile scaffold in the realm of drug discovery. nih.govmdpi.com Its prevalence in a vast array of natural products, including the essential amino acid tryptophan, and numerous alkaloids, has long signaled its biological significance. nih.govresearchgate.net This "privileged structure" status stems from its ability to mimic endogenous molecules and engage in various types of interactions with biological targets, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.net

The structural versatility of the indole ring allows for the introduction of diverse substituents at multiple positions, enabling fine-tuning of the pharmacological properties of the resulting derivatives. mdpi.com This adaptability has led to the development of a multitude of clinically successful drugs across a wide spectrum of therapeutic areas. researchgate.netijpsr.com The broad therapeutic applicability of indole-containing compounds underscores the enduring importance of this scaffold in medicinal chemistry. mdpi.comresearchgate.net

Table 1: Prominent FDA-Approved Drugs Featuring the Indole Scaffold

Drug Name Therapeutic Application
Indomethacin Anti-inflammatory
Sumatriptan Antimigraine
Ondansetron Antiemetic
Panobinostat Anticancer
Ramosetron Antiemetic, Irritable Bowel Syndrome

This table is not exhaustive and serves to highlight the diverse applications of indole-based drugs.

Halogenation's Impact: Fluorine's Role in Modulating Pharmacological Profiles

The strategic incorporation of halogen atoms, particularly fluorine, into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacological profiles. ontosight.ai Fluorine, being the most electronegative element, possesses unique properties that can profoundly influence a molecule's biological activity. researchgate.net

Introducing a fluorine atom into an indole derivative can lead to several beneficial modifications:

Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. researchgate.netontosight.ai

Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the indole ring, potentially leading to stronger and more specific interactions with target proteins. researchgate.net This can result in enhanced potency and selectivity.

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for optimal binding to a biological target. researchgate.net

The substitution of a hydrogen atom with a fluorine atom has been shown to dramatically improve the potency of certain drugs. For instance, the 4-fluorinated analog of an indole-based HIV-1 inhibitor is approximately 50 times more potent than its non-fluorinated counterpart. rsc.org

Indole-3-Amine Derivatives: A Class of Prevalent Bioactive Molecules

Within the broad family of indole derivatives, those featuring an amine group at the 3-position (indole-3-amines) represent a particularly significant class of bioactive molecules. This structural motif is a key feature in many biologically active compounds, including the neurotransmitter serotonin (B10506). The presence of the amine group allows for crucial interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. lookchem.com

Derivatives of indole-3-amine have demonstrated a wide array of biological activities, including potential applications in oncology and virology. For example, compounds structurally related to 5-fluoro-1H-indole-3-amine are investigated for their potential to inhibit cancer cell proliferation and viral replication. The amine functionality is often a key pharmacophoric element, participating in essential binding interactions within the active site of a target protein. The strategic placement of substituents on the indole ring, such as the fluorine atom in this compound, further refines the molecule's interaction with its biological target, potentially enhancing its therapeutic efficacy. Research into indole-3-amine derivatives continues to be a vibrant area of medicinal chemistry, with ongoing efforts to synthesize and evaluate new compounds for a range of diseases. openmedicinalchemistryjournal.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1H-indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHDRDQSBYQOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Fluoro 1h Indole 3 Amine and Its Derivatives

Direct Synthesis Approaches to 5-Fluoro-1H-Indole-3-Amine

Direct methods for synthesizing this compound often involve the introduction of a nitrogen-containing group at the C3 position of a pre-existing 5-fluoroindole (B109304) core.

Reduction of 5-Fluoro-3-nitro-1H-indole

A common and straightforward approach to synthesizing 3-aminoindoles is the reduction of a 3-nitroindole precursor. This method typically involves two main steps: the nitration of the indole (B1671886) ring at the C3 position, followed by the reduction of the nitro group to an amine. While specific examples for the 5-fluoro derivative are not detailed in the provided results, the general strategy is a cornerstone of indole chemistry. The nitration step introduces the nitro group, and subsequent reduction, often with reagents like tin(II) chloride or catalytic hydrogenation, yields the desired 3-aminoindole. The presence of the fluorine atom at the 5-position can influence the reactivity of the indole ring and the conditions required for these transformations.

Two-Step Synthesis of 3-Aminoindoles via Post-Functionalization

A novel two-step method for preparing unprotected 2-aryl-3-aminoindoles has been developed, which can be adapted for derivatives like 5-fluoro-2-phenyl-1H-indol-3-amine. mdpi.comnih.govdntb.gov.ua This approach starts with the reaction between a 2-aryl indole and nitrostyrene (B7858105) in the presence of phosphorous acid, leading to the formation of a 4′-phenyl-4′H-spiro[indole-3,5′-isoxazole] intermediate. mdpi.comnih.govdntb.gov.ua This intermediate can then be transformed into the corresponding 3-aminoindole through a microwave-assisted reaction with hydrazine (B178648) hydrate. mdpi.comnih.govdntb.gov.ua This method provides a convenient route to 3-aminoindoles that are otherwise difficult to access. mdpi.comnih.govdntb.gov.ua

A specific example is the synthesis of 5-fluoro-2-phenyl-1H-indol-3-amine, which was prepared with a 77% yield using this methodology. nih.gov

Table 1: Synthesis of 5-Fluoro-2-phenyl-1H-indol-3-amine

Reactants Intermediate Reagents for Second Step Product Yield

Advanced Strategies for 3-Aminoindole Scaffold Construction

More advanced synthetic strategies focus on constructing the 3-aminoindole scaffold through innovative catalytic and electrochemical methods.

Iron(III)-Catalyzed Dehydrogenative Cross-Coupling Reactions for 3-Aminoindole Formation

A green and efficient method for preparing 3-aminoindole derivatives involves an iron(III)-catalyzed dehydrogenative cross-coupling reaction. rsc.org This one-pot reaction couples 2-arylindoles with primary benzylamines under mild conditions. rsc.org The mechanism is proposed to involve a cascade reaction initiated by the nitrosation of the indole, followed by a 1,5-hydrogen shift to form an indolenine oxime, and subsequent iron(III)-catalyzed condensation. rsc.org This method is advantageous due to its use of a cheap, non-toxic, and environmentally benign iron catalyst and a simple purification process. rsc.org The reaction demonstrates a broad substrate scope, tolerating various functional groups on both the indole and benzylamine (B48309) partners. rsc.orgrsc.org

Electrochemical Synthesis Approaches for Indole Derivatives

Electrochemical synthesis has emerged as a green and sustainable strategy for the synthesis and functionalization of indole derivatives. acs.orgacs.orgnih.govbsb-muenchen.de These methods avoid the use of harsh chemical oxidants and transition-metal catalysts. rsc.org One approach involves the electrochemical oxidation of catechols in the presence of α-oxoheterocyclic ketene (B1206846) N,O-acetals to produce fused indole derivatives. acs.orgacs.orgnih.gov This technique provides an environmentally friendly route to multi-functionalized indoles under mild reaction conditions. acs.orgacs.orgnih.gov Another electrochemical method facilitates the synthesis of functionalized tetrahydrocarbazoles from indole derivatives and sodium sulfinates through a sequence of sulfonylation, cycloaddition, and deprotonation. rsc.org The field of electrochemical synthesis of indoles is continually expanding, offering promising avenues for creating complex indole-containing molecules. bsb-muenchen.de

Derivatization and Functionalization of the 5-Fluoro-1H-Indole Core

The 5-fluoro-1H-indole core serves as a versatile scaffold for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry. The fluorine atom at the 5-position can enhance the biological activity of the resulting compounds. ajgreenchem.com

Key reactions for derivatization include:

N-alkylation and N-acylation: The nitrogen of the indole ring can be readily alkylated or acylated to introduce various substituents.

Electrophilic substitution: The C3 position is the most nucleophilic and is the primary site for electrophilic attack, leading to the introduction of various functional groups.

Palladium-catalyzed cross-coupling reactions: These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds at different positions of the indole ring.

Cyclization reactions: The indole nucleus can be a part of larger, more complex heterocyclic systems formed through cyclization reactions. evitachem.com

For instance, 5-fluoroindole has been used in the synthesis of chiral γ-lactones and γ-lactams through an enantioselective Friedel–Crafts alkylation followed by a Ugi four-center three-component reaction. acs.org Additionally, derivatives like N4-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide have been synthesized, showcasing the utility of the 5-fluoroindole scaffold in creating complex molecules. evitachem.com The synthesis of 5-fluoro-1H-indole-2,3-dione-triazoles has also been reported, highlighting the potential for creating hybrid molecules with diverse biological activities. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
5-fluoro-3-nitro-1H-indole
5-fluoro-2-phenyl-1H-indol-3-amine
4′-phenyl-4′H-spiro[indole-3,5′-isoxazole]
2-arylindoles
benzylamines
indolenine oximes
catechols
α-oxoheterocyclic ketene N,O-acetals
sodium sulfinates
tetrahydrocarbazoles
5-fluoroindole
chiral γ-lactones
chiral γ-lactams
N4-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide
5-fluoro-1H-indole-2,3-dione-triazoles
nitrostyrene
phosphorous acid
hydrazine hydrate

Electrophilic Aromatic Substitution for Indole Functionalization

The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution, particularly at the C3 position. diva-portal.org However, traditional nitrating and sulfonating agents that generate strongly acidic conditions can lead to the polymerization of the indole ring. bhu.ac.in Therefore, milder reagents are often employed for the functionalization of 5-fluoroindoles.

One common strategy involves the use of electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 5-position of an indole precursor. For instance, the fluorination of certain indole derivatives can be achieved in high yields.

Subsequent functionalization at the C3 position often utilizes electrophilic substitution reactions. The Mannich reaction, for example, can introduce a methanamine group at the 3-position using formaldehyde (B43269) and ammonium (B1175870) chloride under acidic conditions (pH 4–5), providing the target (5-fluoro-1H-indol-3-yl)methanamine with good efficiency. Friedel-Crafts type acylation and alkylation reactions are also employed to introduce various substituents at the C3 position of the 5-fluoroindole core. jst.go.jp For example, the reaction of 5-fluoroindole with N-substituted maleimides in the presence of a Lewis acid like BF3-OEt2 can yield C3-alkylated products. mdpi.com

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on 5-Fluoroindoles

ElectrophileReagent/ConditionsProductReference
FluorineSelectfluor or NFSI, acetonitrile, 80°C, 12h5-Fluoroindole intermediates
MethanamineFormaldehyde, ammonium chloride, pH 4-5(5-Fluoro-1H-indol-3-yl)methanamine
Alkyl (succinimide)N-substituted maleimides, BF3-OEt23-(5-Fluoro-1H-indole-3-yl)-pyrrolidine-2,5-dione derivatives mdpi.com
AcylAcetyl chloride, Et2AlCl3-Acetyl-5-fluoroindole nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules and have been widely applied to the functionalization of indoles. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly noteworthy for forming carbon-carbon and carbon-nitrogen bonds, respectively. smolecule.comwikipedia.orglibretexts.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction can be used to introduce aryl or heteroaryl groups at various positions of the 5-fluoroindole ring. smolecule.comnih.gov For instance, 2-(4-bromophenyl)-5-fluoroindole (B1346844) can participate in Suzuki cross-coupling reactions with arylboronic acids to form new C-C bonds. smolecule.com The choice of ligand for the palladium catalyst is crucial for achieving high yields and good substrate scope. nih.gov

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling amines with aryl halides. wikipedia.org This reaction has been instrumental in the synthesis of N-arylindoles and has been extended to include various amine and aryl halide coupling partners. mdpi.comnih.govmit.edu The development of specialized ligands has enabled the coupling of a wide range of primary and secondary amines with aryl halides, often under mild conditions. wikipedia.orglibretexts.org For example, the coupling of 5-bromoindole (B119039) with amines can be achieved using a palladium catalyst. mdpi.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeSubstratesCatalyst SystemProductReference
Suzuki-Miyaura2-(4-Bromophenyl)-5-fluoroindole, Arylboronic acidPalladium catalyst2-(Aryl)-5-fluoroindole smolecule.com
Suzuki-Miyaura3-Chloroindazole, 5-Indole boronic acidPd source, ligand, K3PO43-(5-Indolyl)indazole nih.gov
Buchwald-Hartwig5-Bromoindole, AminePalladium catalyst, K2CO3N-Aryl-5-fluoroindole mdpi.com
Buchwald-HartwigAryl halide, Fluoroalkylamine[Pd(allyl)Cl]2, AdBippyPhos, KOPhFluorinated aniline nih.gov

Acylation and Alkylation Reactions on Nitrogen Centers

The nitrogen atom of the indole ring can be readily acylated or alkylated. bhu.ac.in N-acylation is often achieved using reagents like acetic anhydride. bhu.ac.in N-alkylation can be performed using alkyl halides in the presence of a base such as potassium t-butoxide. For example, 5-fluoroindole can be methylated or tosylated with high yields using this method. These reactions are fundamental for introducing a variety of substituents onto the indole nitrogen, which can further modulate the biological activity of the resulting compounds.

Utilization as Versatile Building Blocks in Organic Synthesis

This compound and its derivatives serve as valuable building blocks for the synthesis of more complex and biologically active molecules. lookchem.com Their structural similarity to the neurotransmitter serotonin (B10506) makes them attractive starting materials in medicinal chemistry for the development of new therapeutic agents. lookchem.com

The amine group at the C3 position can be further functionalized, and the indole ring can undergo various transformations. For example, the amine can be a precursor for the synthesis of various amides, sulfonamides, and other derivatives. The indole core itself can be further elaborated through reactions like the Fischer indole synthesis to create more complex heterocyclic systems. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final products. diva-portal.org

Molecular Mechanisms of Action and Target Interactions

Elucidation of Specific Molecular Targets (Receptors, Enzymes, Proteins)

The indole (B1671886) nucleus is a prevalent scaffold in molecules that exhibit significant biological activity, often by mimicking the structure of peptides and binding to proteins. researchgate.net The introduction of a fluorine atom can further enhance these interactions. Based on the activity of structurally similar compounds, the primary molecular targets for 5-fluoro-1H-indole-3-amine are likely to be serotonin (B10506) (5-HT) receptors and specific metabolic enzymes.

Derivatives of 5-fluoro-1H-indole have shown a pronounced affinity for serotonin receptors. For instance, a complex 1,3,5-triazine (B166579) derivative featuring a N2-(2-(5-fluoro-1H-indol-3-yl)ethyl) moiety demonstrated high-affinity binding to the 5-HT7 receptor , with a Ki value of 8 nM. nih.gov Similarly, other fluorinated indole derivatives have been identified as potent ligands for 5-HT1A and 5-HT2A receptors . nih.gov The core interaction for these ligands is typically an electrostatic bond between the protonatable nitrogen atom of the amine side chain and a conserved aspartate residue (Asp 3.32) within the receptor's binding pocket. nih.gov The indole moiety itself penetrates deep into a hydrophobic region of the receptor. nih.gov

Beyond receptors, enzymes involved in amino acid metabolism are also potential targets. The enzyme Indoleamine 2,3-dioxygenase (IDO1) , which catalyzes the rate-limiting step of tryptophan catabolism, is a key target for indole-containing molecules. wikipedia.orgfrontiersin.org Given that this compound is an analogue of tryptophan, it may act as a substrate or inhibitor for IDO1. nih.gov Additionally, studies on the parent compound, 5-fluoroindole (B109304), have shown that it can inhibit the enzyme methionine synthase in pathogens like Pseudomonas syringae, suggesting another potential class of enzymatic targets. acs.org

Table 1: Potential Molecular Targets for this compound and Related Derivatives
Potential TargetTarget ClassEvidence from Related CompoundsKey Interaction Site
5-HT7 ReceptorG-Protein Coupled ReceptorHigh affinity (Ki = 8 nM) for a 5-fluoro-1H-indol-3-yl derivative. nih.govElectrostatic interaction with Asp 3.32. nih.gov
5-HT1A/2A ReceptorsG-Protein Coupled ReceptorFluorinated indoles act as ligands. nih.govElectrostatic interaction with Asp 3.32. nih.gov
Indoleamine 2,3-dioxygenase (IDO1)Heme-containing EnzymeFluorinated tryptophan analogues are substrates. nih.govCatalytic heme center.
Methionine SynthaseEnzyme5-fluoroindole inhibits the enzyme in bacteria. acs.orgActive site binding pocket.

Modulation of Cellular Pathways (Signal Transduction, Gene Expression, Metabolic Processes)

Interaction with the molecular targets identified above would lead to the modulation of several critical cellular pathways.

Signal Transduction via 5-HT7 Receptor: The 5-HT7 receptor is known to couple to two primary G-protein signaling cascades:

Gαs Pathway : This is the canonical signaling pathway for the 5-HT7 receptor. nih.govnih.gov Activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). nih.govwikipedia.org Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the extracellular signal-regulated kinase (ERK) and Akt pathways, which are involved in cell survival and neuroprotection. nih.govnih.gov

Gα12 Pathway : The 5-HT7 receptor also couples to Gα12, which activates small GTPases of the Rho family, such as RhoA and Cdc42. nih.govnih.gov This pathway is crucial for regulating cell morphology and neuronal development, including the formation of dendritic spines and neurite outgrowth. nih.govnih.gov

Modulation of Tryptophan Metabolism: By interacting with IDO1, this compound could influence the kynurenine pathway , the primary route for tryptophan catabolism. wikipedia.orgfrontiersin.org IDO1 is the first and rate-limiting enzyme in this pathway, converting tryptophan to N-formylkynurenine. wikipedia.org This pathway is critical in immune regulation; its activation in tumor cells or immune cells can suppress T-cell responses and promote immune tolerance. nih.gov Therefore, inhibition or modulation of IDO1 by a fluorinated indole could have significant immunomodulatory effects. nih.gov

Table 2: Cellular Pathways Potentially Modulated by this compound
PathwayMediating TargetDownstream EffectsCellular Function
cAMP/PKA Signaling5-HT7 Receptor (Gαs)Increased cAMP, activation of PKA, ERK, and Akt. nih.govnih.govNeuroprotection, learning, memory, mood regulation. wikipedia.org
Rho GTPase Signaling5-HT7 Receptor (Gα12)Activation of RhoA and Cdc42. nih.govNeurite outgrowth, synaptogenesis, cell morphology. nih.govnih.gov
Kynurenine PathwayIDO1Alteration of tryptophan catabolism. wikipedia.orgfrontiersin.orgImmune suppression/modulation, inflammation. nih.gov

Insights into Binding Affinity and Stability Conferred by the Fluorine Atom

The substitution of a hydrogen atom with fluorine at the 5-position of the indole ring is a key strategic modification in medicinal chemistry that can significantly enhance both binding affinity and metabolic stability. nih.gov

Enhanced Binding Affinity: The fluorine atom can increase a ligand's affinity for its target protein through several mechanisms. Although organic fluorine is a weak hydrogen bond acceptor, it can participate in favorable interactions within a binding pocket. nih.gov More significantly, the highly electronegative fluorine atom creates a strong dipole in the C-F bond, enabling unique, short-range multipolar interactions . nih.gov A frequently observed interaction is between the C-F bond and the backbone carbonyl groups of amino acid residues in a protein, which can substantially contribute to binding energy. nih.gov Furthermore, the presence of fluorine can modulate complex hydrogen bond networks involving water molecules at the protein-ligand interface, which may stabilize or destabilize the complex. nih.govacs.org

Analysis of Bioreduction Pathways and Reactive Intermediate Formation for Related Precursors

The synthesis of aromatic amines like this compound often involves the reduction of a corresponding nitroaromatic precursor, in this case, 5-fluoro-3-nitro-1H-indole . The bioreduction of aromatic nitro compounds is a well-characterized enzymatic process.

This transformation is typically catalyzed by a class of NAD(P)H-dependent flavoenzymes known as nitroreductases , which are found in both microorganisms and mammalian cells. researchgate.netresearchgate.netnih.gov The reduction occurs in a stepwise manner, involving the transfer of six electrons in total to convert the nitro group to an amine. The process involves two key intermediates:

Nitroso Intermediate (Ar-NO) : The initial two-electron reduction of the nitro group (Ar-NO₂) forms a nitroso species.

Hydroxylamine (B1172632) Intermediate (Ar-NHOH) : A subsequent two-electron reduction converts the nitroso group to a hydroxylamine. This intermediate can be reactive and potentially cytotoxic. nih.gov

Amine Product (Ar-NH₂) : The final two-electron reduction of the hydroxylamine yields the stable amine product. researchgate.net

The complete reduction to the amine is crucial, as the accumulation of the hydroxylamine intermediate can be undesirable. researchgate.net Certain nitroreductases are capable of efficiently catalyzing the full six-electron reduction, making them valuable biocatalysts for the synthesis of aromatic amines from their nitro precursors. researchgate.netresearchgate.net This enzymatic pathway represents the most likely route for the biological conversion of a nitro-indole precursor to this compound. oup.comoup.com

Structure Activity Relationships Sar and Molecular Design Principles

Impact of the 5-Fluoro Substituent on Biological Activity

The introduction of a fluorine atom into a pharmacologically active molecule can dramatically alter its properties. nih.gov Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond contribute to its utility in drug design. nih.govtandfonline.com These characteristics can lead to enhanced metabolic stability, increased binding affinity, and altered physicochemical properties. nih.govtandfonline.com

Enhancement of Binding Affinity and Stability

The substitution of hydrogen with fluorine at the 5-position of the indole (B1671886) ring in tryptamine (B22526) analogs has been shown to significantly influence receptor binding. A notable example is the comparison between tryptamine and its fluorinated counterpart, 5-fluorotryptamine (B1197405), at serotonin (B10506) 5-HT3 receptors. Research has demonstrated that 5-fluorotryptamine exhibits a higher binding affinity for both 5-HT3A and 5-HT3AB receptors compared to the non-fluorinated tryptamine. nih.govnih.gov

Specifically, the binding affinity (Ki) of 5-fluorotryptamine for the 5-HT3A receptor is approximately 6-fold higher than that of tryptamine. nih.govnih.gov This enhancement is attributed to the electronic properties of the fluorine atom, which can engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the receptor's binding pocket. nih.gov The electronegativity of the substituent at the 5-position is a critical factor for efficient receptor function. nih.govnih.gov

Furthermore, the carbon-fluorine bond is exceptionally stable, which can protect the molecule from metabolic degradation. nih.gov By blocking a potential site of oxidation by cytochrome P450 enzymes, the 5-fluoro substituent can increase the metabolic stability of the compound, leading to a longer biological half-life and improved pharmacokinetic profile. nih.gov

Binding Affinity (Ki) and Potency (EC50) of Tryptamine and 5-Fluorotryptamine at 5-HT3A Receptors
CompoundBinding Affinity (Ki) at 5-HT3A Receptor (μM)Potency (EC50) at 5-HT3A Receptor (μM)
Tryptamine4.8113
5-Fluorotryptamine0.816

Influence on Physicochemical Properties and Cellular Transport

The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity, which in turn affects its ability to cross cellular membranes. nih.gov Fluorine is known to increase the lipophilicity of a molecule, which can enhance its partitioning into lipid bilayers and facilitate passive diffusion across cell membranes. tandfonline.com This increased lipophilicity can lead to better bioavailability and improved access to intracellular targets. nih.gov

Positional Effects of Fluorine on Biological Efficacy

The position of the fluorine atom on the indole ring is crucial and can lead to vastly different pharmacological profiles. Studies on various fluorinated tryptamines have shown that the location of the fluorine substituent dictates the compound's affinity and activity at different serotonin receptor subtypes. nih.gov

For instance, while 5-fluorotryptamine shows enhanced activity at 5-HT3 receptors, fluorination at other positions, such as the 4-, 6-, or 7-position, can result in altered selectivity and potency at other receptors like 5-HT1A, 5-HT2A, and 5-HT2C. nih.govnih.gov Research on fluorinated N,N-diethyltryptamine (DET) has shown that 6-fluoro-DET is inactive as a hallucinogen, unlike its non-fluorinated parent compound. mdma.ch This highlights that the electronic and steric effects of the fluorine atom are highly dependent on its position, which in turn governs the molecule's ability to adopt the correct conformation for optimal interaction with its biological target. For example, a study on fluorinated hallucinogenic tryptamines indicated that fluorination generally had little effect on 5-HT2A/2C receptor affinity but reduced affinity at the 5-HT1A receptor in most cases. nih.gov

Role of the 3-Amino/Alkylamine Side Chain in Target Interactions

The side chain at the 3-position of the indole nucleus is a key determinant of the molecule's pharmacological activity, as it often directly interacts with the target protein. Variations in this side chain can significantly modulate binding affinity and functional activity.

Structural Variations at the 3-Position and Their Pharmacological Implications

The 3-position of the indole ring is a common site for substitution in the design of biologically active molecules. The introduction of an amino or alkylamine side chain at this position is a well-established strategy for creating compounds that can interact with a wide range of biological targets, including enzymes and receptors.

A study on 3-(aminoalkyl)-5-fluoroindoles as inhibitors of myeloperoxidase (MPO) demonstrated the importance of the 3-position side chain. nih.gov In this study, a series of analogs were synthesized with varying alkyl chain lengths and substitutions on the terminal amino group. The results clearly indicated that the nature of this side chain is critical for potent MPO inhibition. nih.gov

Effects of Chain Length and Substitutions on Amine Functionality

The length of the alkyl chain connecting the indole core to the terminal amine and any substitutions on that amine play a crucial role in optimizing target interactions. The aforementioned study on MPO inhibitors found that the most potent compounds possessed a 4- or 5-carbon aminoalkyl side chain. nih.gov Shorter or longer chains resulted in decreased inhibitory activity, suggesting that an optimal chain length is required to position the terminal amino group for effective interaction with the enzyme's active site.

Furthermore, substitutions on the amino group were found to be detrimental to activity. The most potent inhibitors in the series had no substituents on the terminal amine (a primary amine). nih.gov This suggests that the primary amine is essential for a key interaction, such as forming a salt bridge or a hydrogen bond, with a specific residue in the MPO active site.

Inhibition of Myeloperoxidase (MPO) by 3-(Aminoalkyl)-5-fluoroindole Analogs
CompoundAlkyl Chain Length (n)Amine SubstitutionMPO Inhibition (IC50, μM)
5-Fluoro-1H-indole-3-ethanamine2-NH2>100
3-(3-Aminopropyl)-5-fluoro-1H-indole3-NH225
3-(4-Aminobutyl)-5-fluoro-1H-indole4-NH20.8
3-(5-Aminopentyl)-5-fluoro-1H-indole5-NH20.9
3-(4-(Methylamino)butyl)-5-fluoro-1H-indole4-NHCH315
3-(4-(Dimethylamino)butyl)-5-fluoro-1H-indole4-N(CH3)2>100

Insufficient Information to Generate Article on "5-fluoro-1H-indole-3-amine"

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Rationalization of SAR Through Experimental and Computational Data

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Preclinical Research and in Vitro Efficacy Studies

Receptor Binding and Enzyme Inhibition Assays

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  • While research on the broader family of indole-containing molecules is extensive, the specific data required to generate the requested article on 5-fluoro-1H-indole-3-amine is not present in the available scientific record. Information on related compounds cannot be substituted, as this would violate the explicit instructions to focus solely on the specified chemical entity.

    Information regarding preclinical research and in vitro efficacy studies for the chemical compound this compound is not available in the public domain. Extensive searches for research data on the use of this compound in cellular and 3D spheroid models for preclinical chemo-sensitivity did not yield any specific studies or datasets.

    Therefore, the following section on , including details on cellular and 3D spheroid models, cannot be provided.

    Computational Chemistry and Molecular Modeling Studies

    Molecular Docking Simulations for Ligand-Target Interactions

    Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

    In studies involving related fluorinated indole (B1671886) scaffolds, molecular docking has been successfully employed to predict binding affinities and interaction patterns. For instance, derivatives of 5-fluoro-1H-indole-2,3-dione have been docked against the active site of DNA gyrase (PDB ID: 1KZN), an enzyme crucial for bacterial DNA replication. researchgate.net The simulations revealed that these compounds could form strong interactions with key amino acid residues within the enzyme's active site, such as GLU50, THR165, and ASP73. researchgate.net These interactions are critical for stabilizing the ligand-protein complex and are indicative of the compound's potential inhibitory activity. The primary interactions observed often include hydrogen bonds and electrostatic interactions, which support the in vitro experimental data. researchgate.net

    Similarly, docking studies on other indole-based compounds against targets like UDP-N-acetylmuramate-L-alanine ligase (MurC) have shown interactions through hydrogen bonds and pi-stacked interactions, highlighting the versatility of the indole core in binding to diverse biological targets. nih.govresearchgate.net

    Target EnzymeLigand Scaffold ExampleKey Interacting ResiduesReference
    DNA Gyrase (PDB: 1KZN)5-Fluoro-1H-indole-2,3-dione-triazoleGLU50, THR165, ASP73 researchgate.net
    UDP-N-acetylmuramate-L-alanine ligase (MurC)Indole-based heterocyclic scaffoldHydrogen bonds, pi-stacking researchgate.net
    Human Lanosterol 14α-demethylaseIndole-based heterocyclic scaffoldHydrogen bonds, pi-stacking researchgate.net

    Density Functional Theory (DFT) Calculations for Electronic and Structural Analysis

    Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties like frontier molecular orbital energies (HOMO-LUMO).

    For indole and its derivatives, DFT calculations have been performed to achieve a detailed understanding of their structural and electronic characteristics. researchgate.netniscpr.res.in Studies on molecules like 5-aminoindole, which is structurally similar to 5-fluoro-1H-indole-3-amine, have utilized the B3LYP functional with a 6-311++G(d,p) basis set to calculate molecular geometry and vibrational frequencies. researchgate.net The results from these calculations typically show good agreement with experimental data, confirming the accuracy of the optimized geometrical parameters. researchgate.net

    Such analyses provide insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and reactivity. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the molecular structure. researchgate.net Furthermore, DFT is used to explore the electronic properties, which govern the molecule's reactivity and interaction capabilities. researchgate.net

    Computational MethodBasis SetProperties CalculatedApplication
    DFT (B3LYP)6-311++G(d,p)Molecular geometry, vibrational frequenciesStructural confirmation of indole derivatives researchgate.net
    DFT (B3LYP)6-31G**Equilibrium geometries, harmonic force fields, IR intensitiesVibrational analysis of indole researchgate.net
    Ab initio Hartree-Fock6-311++G(d,p)Molecular geometry, vibrational frequenciesComparison with DFT for indole derivatives researchgate.net

    In Silico Screening and ADMET Property Assessments

    In silico screening involves the use of computational methods to identify and assess chemical compounds for their potential to become drug candidates. A critical part of this process is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions help in the early-stage identification of compounds that are likely to have poor pharmacokinetic profiles or toxicity issues, thus reducing the likelihood of late-stage failures in drug development.

    For various series of indole-based compounds, in silico ADMET properties have been evaluated to assess their drug-likeness. researchgate.net Computational tools are used to predict parameters such as oral bioavailability, aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. These assessments often include evaluating compliance with established guidelines like Lipinski's Rule of Five, which helps predict if a compound possesses properties that would make it a likely orally active drug in humans. researchgate.net Studies on indole-thiosemicarbazone compounds, for example, have shown that these molecules can exhibit good oral bioavailability based on in silico ADMET assays. researchgate.net

    ADMET ParameterSignificance in Drug DiscoveryTypical In Silico Tool
    Absorption Predicts uptake into the bloodstream (e.g., oral bioavailability)ACD/I-Lab 2.0 researchgate.net
    Distribution Assesses how a drug spreads through the body (e.g., blood-brain barrier penetration)QSAR models
    Metabolism Predicts breakdown by enzymes (e.g., CYP450 inhibition)Molecular docking, machine learning models
    Excretion Forecasts how the drug is eliminated from the bodyPhysiologically based pharmacokinetic (PBPK) models
    Toxicity Predicts potential adverse effects (e.g., carcinogenicity, hepatotoxicity)DEREK Nexus, TOPKAT

    Elucidation of Novel Binding Modes and Active Site Interactions

    Beyond simply predicting binding affinity, computational studies can elucidate the specific molecular interactions that define a compound's binding mode. This detailed understanding is crucial for structure-based drug design, allowing for the rational modification of a ligand to enhance its potency and selectivity.

    For the 5-fluoro-indole scaffold, computational analyses have helped to characterize the precise nature of its interactions within protein active sites. For example, in the docking of 5-fluoro-1H-indole-2,3-dione-triazoles with DNA gyrase, an electrostatic bond was identified between the ligand and the residue ASP73. researchgate.net This specific interaction, along with hydrogen bonds to other residues, anchors the molecule in a conformation favorable for inhibition.

    The fluorine atom itself can play a significant role in modulating binding affinity and selectivity. It can participate in favorable electrostatic interactions, form halogen bonds, or alter the pKa of nearby functional groups, thereby influencing hydrogen bonding patterns. Weak F⋯H interactions have been observed in the crystal structure of related compounds, indicating their potential role in molecular recognition and crystal packing. nih.gov These subtle yet important interactions can be explored and validated using high-level computational methods, providing a comprehensive picture of the ligand's binding mode.

    Future Research Directions for 5 Fluoro 1h Indole 3 Amine

    Development of More Potent and Selective Derivatives

    A primary avenue for future research lies in the rational design and synthesis of novel derivatives of 5-fluoro-1H-indole-3-amine to enhance potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies have shown that modifications at various positions of the indole (B1671886) ring and the amine group can significantly influence biological effects.

    Modification of the Indole Core: Research on related 5-fluoroindole (B109304) structures has demonstrated that introducing different substituents can modulate activity. For instance, the synthesis of 5-fluoro-1H-indole-2,3-dione-triazoles has yielded compounds with promising antimicrobial properties. researchgate.net Future work could involve creating libraries of derivatives by introducing a variety of functional groups (e.g., alkyl, aryl, halogen) at the N1, C2, and other available positions of the this compound core.

    Derivatization of the 3-Amine Group: The amine functionality at the C3 position is a critical anchor for derivatization. Future efforts will likely focus on creating amide, sulfonamide, and urea (B33335) linkages to connect various pharmacophores. This approach has proven successful in discovering potent retinoid-related orphan receptor gamma-t (RORγt) inverse agonists from an indole template, which could be applied to the 5-fluoroindole series for potential autoimmune disease treatments. nih.gov

    Structure-Activity Relationship (SAR) Deepening: Systematic SAR studies are crucial. For example, studies on fluorinated indoles have revealed that the position of the fluorine atom is critical for antimycobacterial activity, with 5-fluoroindole showing significantly higher potency than its 4-, 6-, or 7-fluoro counterparts. acs.org Future research should systematically evaluate how combinations of substituents on the indole ring and the side chain affect target binding and selectivity, leading to more refined lead compounds.

    Derivative Class Modification Strategy Potential Biological Target Key Findings
    Triazole HybridsCycloaddition at the N1-position of a 5-fluoroindoline-2,3-dione precursor. researchgate.netBacterial and fungal enzymes.Incorporation of a triazole moiety improved antimicrobial potency. researchgate.net
    ThiosemicarbazonesCondensation at the C3-position of 5-fluoro-1H-indole-2,3-dione. dergipark.org.trCancer cell lines (A549, U-87MG), Mycobacterium tuberculosis.Substitutions on the phenyl ring of the thiosemicarbazone moiety significantly impact anticancer and antituberculosis activity. dergipark.org.tr
    Indole-based AmidesAmide bond formation at the C5-amine of an indole scaffold. nih.govRORγt.Led to the discovery of potent inverse agonists with IC50 values below 10 nM for potential autoimmune therapies. nih.gov

    Exploration of Novel Therapeutic Areas Beyond Current Applications

    While derivatives of 5-fluoroindole have shown promise in areas like infectious diseases and oncology, their structural versatility suggests potential in a broader range of therapeutic fields. acs.orgdergipark.org.tr

    Autoimmune and Inflammatory Diseases: The discovery of indole derivatives as potent inverse agonists of RORγt, a key regulator of Th17 cells implicated in autoimmune disorders, opens a significant new therapeutic avenue. nih.gov Future research should focus on optimizing this compound derivatives for this target to develop treatments for conditions like psoriasis, multiple sclerosis, and rheumatoid arthritis.

    Neurodegenerative Disorders: Indole-based compounds have been investigated for neuroprotective properties. researchgate.net The unique electronic properties conferred by the fluorine atom could be leveraged to design derivatives that modulate targets relevant to neurodegeneration, such as protein kinases or receptors involved in neuronal signaling and survival.

    Antiviral Applications: The broad biological activity of the indole nucleus warrants investigation into its antiviral potential. dergipark.org.tr Derivatives of this compound could be screened against a panel of viruses to identify novel antiviral agents, potentially targeting viral entry, replication, or assembly.

    Materials Science: Beyond medicine, indole derivatives have been explored as ligands for the construction of metal-organic frameworks (MOFs). One study synthesized a di-indole derivative as a potential building block for coordination polymers, highlighting a non-therapeutic application. nih.gov The fluorine atom in this compound could introduce unique properties to such materials.

    Integration with Advanced Delivery Systems and Formulation Strategies

    The clinical success of a potent molecule often depends on its formulation and delivery. Future research must address the pharmacokinetic and pharmacodynamic challenges associated with this compound derivatives, such as solubility and bioavailability.

    Nanoparticle-Based Delivery: Encapsulating indole derivatives into lipid or polymeric nanoparticles could enhance their solubility, protect them from premature degradation, and enable targeted delivery to specific tissues, such as tumors or sites of inflammation. nih.gov This approach can improve the therapeutic index by increasing efficacy while reducing systemic toxicity.

    Hydrogel Formulations: For localized therapies, such as treating skin infections or for site-specific cancer treatment, incorporating these compounds into hydrogels could provide sustained release. This would maintain effective local concentrations over an extended period, improving patient compliance and treatment outcomes.

    Prodrug Strategies: The amine group at the C3 position is an ideal handle for creating prodrugs. By attaching a promoiety, the solubility or membrane permeability of the parent drug can be improved. This moiety would then be cleaved in vivo by specific enzymes to release the active this compound derivative at the target site.

    Deeper Mechanistic Insights into Biological Activities

    A thorough understanding of the mechanism of action is fundamental for rational drug development and optimization. While various biological activities have been reported for 5-fluoroindole derivatives, the precise molecular targets and pathways are often not fully elucidated.

    Target Identification and Validation: Future studies should employ techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins that derivatives of this compound bind to. For instance, while 5-fluoroindole is proposed to inhibit tryptophan synthase in M. tuberculosis, direct target engagement studies are needed for confirmation. acs.orgnih.gov

    Elucidation of Binding Modes: Techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution structural data of the compounds bound to their targets. This information is invaluable for understanding the key molecular interactions that drive potency and selectivity, as demonstrated in studies of RORγt inhibitors. nih.gov

    Pathway Analysis: Once a target is validated, downstream pathway analysis using transcriptomics and metabolomics can reveal the broader biological consequences of target modulation. This can help predict efficacy, identify potential resistance mechanisms, and uncover opportunities for combination therapies.

    Computational-Guided Drug Design for Optimized Pharmacological Profiles

    In silico methods are indispensable tools for accelerating the drug discovery process. Integrating computational chemistry from the earliest stages can save significant time and resources by prioritizing the synthesis of compounds with the highest probability of success.

    Molecular Docking and Pharmacophore Modeling: Computational docking can predict the binding poses of newly designed derivatives within the active site of a target protein. mdpi.com This has been used to support the antimicrobial activity of 5-fluoroisatin-triazole molecules and to understand the binding of indole derivatives to the 5-HT1A receptor. researchgate.netmdpi.com Pharmacophore models can be built based on known active compounds to guide the design of novel structures with improved affinity.

    Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of binding interactions and predict the impact of structural modifications. mdpi.com

    Quantum Mechanics (QM) Studies: Methods like Density Functional Theory (DFT) can be used to understand the electronic properties of the molecules, which govern their reactivity and intermolecular interactions. DFT has been used to analyze 5-fluoroisatin-triazole derivatives, revealing how the incorporation of the triazole moiety improves pharmacological activity. researchgate.net

    ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early deselection of molecules with poor pharmacokinetic profiles or potential toxicity, focusing synthetic efforts on the most promising candidates. nih.gov

    Computational Technique Application in Drug Design Example from Indole Research
    Molecular DockingPredicts binding modes and affinity of a ligand to a protein target.Used to support antimicrobial activity results for 5-fluoroisatin-triazole derivatives. researchgate.net
    Molecular DynamicsSimulates the movement and interaction of a ligand-protein complex over time to assess binding stability.Carried out to propose an activation model of the 5-HT1A receptor induced by an indole derivative. mdpi.com
    Density Functional Theory (DFT)Calculates electronic properties to understand molecular reactivity and intermolecular forces.Revealed that incorporating a triazole moiety onto a 5-fluoroisatin (B27256) precursor improved its pharmacological activity profile. researchgate.net
    ADMET PredictionIn silico estimation of pharmacokinetic and toxicity properties.ADMET studies indicated a lead indole–triazole scaffold could be a promising anti-cancer drug candidate. nih.gov

    Q & A

    Q. How does fluorine substitution impact the hydrogen-bonding network in indole derivatives?

    • Methodological Answer : Fluorine’s electronegativity strengthens hydrogen bonds at the amine group. Crystallographic data (e.g., N–H···F interactions) reveal shorter bond distances (~2.8 Å). IR spectroscopy detects shifts in N–H stretching frequencies (~3400 cm⁻¹ → 3350 cm⁻¹) .

    Q. What role does this compound play in modulating enzyme kinetics?

    • Methodological Answer : Fluorine enhances binding affinity to heme-containing enzymes (e.g., cytochrome P450) via hydrophobic and halogen-bonding interactions. Stopped-flow spectroscopy tracks intermediate formation. Competitive inhibition assays (Lineweaver-Burk plots) differentiate inhibition modes .

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